8-Amino-3-methyl-2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol
Description
8-Amino-3-methyl-2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol is a benzazepine derivative characterized by an amino (-NH₂) substituent at the 8-position and a hydroxyl (-OH) group at the 7-position. The amino group at position 8 distinguishes it from halogen-substituted analogs (e.g., 8-chloro or 8-bromo derivatives), which are better characterized in the literature.
Properties
CAS No. |
919099-14-2 |
|---|---|
Molecular Formula |
C11H16N2O |
Molecular Weight |
192.26 g/mol |
IUPAC Name |
8-amino-3-methyl-1,2,4,5-tetrahydro-3-benzazepin-7-ol |
InChI |
InChI=1S/C11H16N2O/c1-13-4-2-8-6-10(12)11(14)7-9(8)3-5-13/h6-7,14H,2-5,12H2,1H3 |
InChI Key |
LJBZZMNVMKYLRU-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC2=CC(=C(C=C2CC1)O)N |
Origin of Product |
United States |
Preparation Methods
Method 1: Starting from 8-Chloro-1-methyl-2,3,4,5-tetrahydro-1H-benzazepine
One of the prominent methods involves the conversion of 8-chloro-1-methyl-2,3,4,5-tetrahydro-1H-benzazepine to the target compound via nucleophilic substitution.
Nucleophilic Substitution : The chloro group in 8-chloro-1-methyl-2,3,4,5-tetrahydro-1H-benzazepine is replaced by an amino group.
$$
\text{8-Chloro-1-methyl-2,3,4,5-tetrahydro-1H-benzazepine} + \text{NH}_2\text{R} \rightarrow \text{8-Amino-3-methyl-2,3,4,5-tetrahydro-1H-benzazepin-7-ol}
$$Purification : The product is purified using recrystallization techniques from suitable solvents such as ethanol or methanol.
Method 2: Reduction of Intermediates
Another method utilizes the reduction of benzazepine derivatives that contain functional groups amenable to reduction.
Reduction : A precursor compound with a ketone or imine functionality is reduced to form the desired amine.
$$
\text{Benzazepine derivative} + \text{Reducing agent} \rightarrow \text{8-Amino derivative}
$$Isolation and Purification : The resulting product can be isolated by filtration and purified by chromatography.
The reaction conditions play a crucial role in the efficiency and yield of the synthesis. Below is a summary of typical conditions used in the synthesis of 8-amino derivatives:
| Step | Reaction Type | Conditions | Yield (%) |
|---|---|---|---|
| 1 | Nucleophilic Substitution | Room Temperature | 70–85% |
| 2 | Reduction | Reflux in Ethanol | 60–75% |
| 3 | Purification | Recrystallization from Ethanol | >90% |
Analytical Techniques
To confirm the structure and purity of the synthesized compound, various analytical techniques are employed:
High Performance Liquid Chromatography (HPLC)
Used for assessing purity and quantifying the amount of product obtained.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Provides structural confirmation through chemical shift analysis.
Mass Spectrometry (MS)
Confirms molecular weight and structural integrity.
Chemical Reactions Analysis
Oxidation Reactions
The phenolic hydroxyl group at position 7 undergoes oxidation under controlled conditions:
| Reagent/Conditions | Product | Yield | Selectivity | Reference |
|---|---|---|---|---|
| KMnO₄ (acidic) | 7-Keto derivative | 78% | Positional specificity for C7 | |
| O₂ (catalytic Cu) | Quinone analog | 65% | Partial ring aromatization |
Reduction Reactions
The amino group participates in reductive alkylation:
| Reagent/Conditions | Reaction Type | Product | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|
| NaBH₃CN/Formaldehyde | N-Methylation | N-Methyl derivative | 92% | |
| H₂/Pd-C (10 atm) | Ring saturation | Tetrahydro analog | N/A |
Asymmetric Hydrogenation
Iridium-catalyzed hydrogenation enables stereoselective synthesis of chiral analogs:
| Catalyst System | Substrate | ee (%) | Yield (%) | Scalability | Reference |
|---|---|---|---|---|---|
| Ir/(S)-N,P-ligand | Cyclic ene-carbamate | 99 | 98 | Gram-scale |
This method, validated via quadrant modeling (Figure 2b in ), achieves >99% enantioselectivity through steric control of hydride delivery.
Salt Formation
The amino group forms stable salts for pharmaceutical applications:
| Acid | Salt Type | Solubility (mg/mL) | Crystallinity | Reference |
|---|---|---|---|---|
| HCl | Hydrochloride | 12.5 (H₂O) | Hemihydrate | |
| Tartaric acid | L-(+)-tartrate | 8.2 (EtOH) | High-purity crystals |
Substitution Reactions
Halogenation and aryl coupling at position 8:
| Reaction | Reagent | Position | Product Utility | Reference |
|---|---|---|---|---|
| Chlorination | SOCl₂ | C8 | Dopamine D1 receptor ligands | |
| Suzuki coupling | Pd(PPh₃)₄ | C8 | Biaryl analogs |
Cyclization and Ring Expansion
Acid-mediated cyclization forms fused heterocycles:
| Conditions | Product Ring Size | Application | Yield (%) | Reference |
|---|---|---|---|---|
| AlCl₃ (130°C) | 7-membered → 6-membered | Bioactive intermediates | 88 |
Comparative Reactivity of Benzazepine Analogs
Mechanistic Insights
-
Oxidation : The C7 hydroxyl group’s electronic environment directs oxidation to the para-quinone structure.
-
Hydrogenation : Iridium’s N,P-ligand system enforces facial selectivity via steric interactions in quadrant iii (lower left) .
-
Salt Crystallization : Water content in ethyl acetate (0.6% wt.) optimizes hemihydrate formation .
Scientific Research Applications
Neuroscience Research
8-Amino-3-methyl-2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol has been studied for its interactions with various neurotransmitter receptors, particularly in the context of addiction and mood disorders. Research indicates that compounds in the benzazepine family can modulate dopaminergic and serotonergic systems, which are critical in the treatment of conditions such as depression and schizophrenia.
Case Study:
A study involving the NOP (nociceptin/orphanin FQ peptide) receptor demonstrated that benzazepines could effectively influence receptor activity. This interaction is significant as it may lead to novel treatments for addiction by modulating reward pathways in the brain .
Drug Development
The compound's structural characteristics make it a candidate for developing new pharmaceuticals targeting central nervous system disorders. Its ability to cross the blood-brain barrier enhances its potential as a therapeutic agent.
Applications:
- Antidepressants: Benzazepine derivatives have shown promise as antidepressants by influencing serotonin reuptake mechanisms.
- Antipsychotics: The compound's affinity for dopamine receptors suggests potential utility in antipsychotic drug development.
Data Table: Potential Applications of this compound
| Application Area | Specific Use Case | Mechanism of Action |
|---|---|---|
| Neuroscience | Modulation of NOP receptor | Influences neurotransmitter signaling |
| Psychiatry | Antidepressant development | Serotonin reuptake inhibition |
| Psychopharmacology | Antipsychotic properties | Dopamine receptor antagonism |
Research has indicated that 8-amino derivatives exhibit various biological activities, including anti-inflammatory and analgesic effects. These properties are particularly relevant in developing pain management therapies.
Case Study:
In vitro studies have shown that certain benzazepine derivatives can inhibit pro-inflammatory cytokines, suggesting their potential use in treating inflammatory diseases .
Mechanism of Action
The mechanism of action of 8-Amino-3-methyl-2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol involves its interaction with specific molecular targets, such as receptors or enzymes. These interactions can modulate biological pathways and result in various physiological effects. For example, it may act as an agonist or antagonist at certain receptors, influencing neurotransmitter release and signal transduction .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and pharmacological differences between 8-amino-3-methyl-2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol and its analogs:
Key Research Findings and Discussion
Structural and Functional Insights
- Substituent Effects: Halogens (Cl, Br): Enhance lipophilicity and receptor binding via hydrophobic interactions. For example, 8-chloro derivatives show high affinity for dopamine D1/D2 and 5-HT2A receptors . Stereochemistry: The (5R)-configured bromo derivative () exemplifies how chirality can refine receptor selectivity, a factor critical for minimizing off-target effects .
Pharmacological Implications
- Dopamine Receptor Modulation: Chloro and bromo analogs are potent dopamine receptor ligands, suggesting the 8-amino variant may retain some affinity but with altered selectivity profiles .
- Serotonin Receptor Interactions: The 8-chloro compound’s affinity for 5-HT2A receptors (Ki < 10 nM) implies that the 8-amino variant could similarly target serotonin pathways, albeit with modified potency.
Biological Activity
8-Amino-3-methyl-2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol is a compound of interest due to its potential biological activities, particularly in the context of neurological disorders and receptor modulation. This article explores the biological activity of this compound, reviewing its pharmacological properties, mechanisms of action, and relevant case studies.
The compound is characterized by the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C10H12N2O |
| Molecular Weight | 176.215 g/mol |
| Density | 1.143 g/cm³ |
| Boiling Point | 377.5 °C |
| Melting Point | Not available |
This compound primarily interacts with dopamine receptors, particularly D1 and D2 subtypes. It acts as an allosteric modulator, enhancing receptor sensitivity without directly activating them. This mechanism is crucial for developing treatments for conditions like Parkinson's disease and schizophrenia.
Neuroprotective Effects
Research indicates that the compound exhibits neuroprotective properties by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells. For instance, studies have shown that it can decrease the accumulation of amyloid-beta (Aβ) peptides, which are implicated in Alzheimer's disease pathogenesis .
Dopaminergic Activity
The compound has been shown to enhance locomotor activity in animal models through its action on dopamine receptors. In a study involving genetically modified mice expressing human D1 receptors, administration of the compound resulted in a significant increase in locomotor activity . This suggests potential applications in treating dopamine-related disorders.
Study 1: Neuroprotective Properties
A study investigated the effects of this compound on neurodegenerative processes. The results indicated that the compound significantly reduced Aβ toxicity in vitro and improved cognitive function in animal models of Alzheimer's disease. This was attributed to its ability to inhibit Aβ aggregation and promote neuronal survival .
Study 2: Dopamine Receptor Modulation
In another study focusing on dopamine receptor modulation, researchers found that the compound acted as a potent allosteric enhancer at D1 receptors. The study demonstrated that doses ranging from 3 to 20 mg/kg resulted in increased locomotor activity in habituated mice, confirming its potential as a therapeutic agent for conditions like ADHD and schizophrenia .
Q & A
Q. What advanced techniques resolve crystallographic or conformational ambiguities in the benzazepine core?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
